Potassium trithiocarbonate
Description
Contextualization of Carbonotrithioic Acid within Chalcogen Chemistry
Carbonotrithioic acid is a member of the chalcogen family of compounds, where oxygen atoms in a parent compound are replaced by heavier elements from Group 16 of the periodic table. ebi.ac.ukgoogle.com In this case, all three oxygen atoms of carbonic acid (H₂CO₃) are substituted with sulfur, placing it squarely within the domain of thiocarbonyl compounds. ebi.ac.uknih.gov The chemistry of these compounds is characterized by the unique properties of the carbon-sulfur double bond (C=S), which is less polarized and weaker than the carbon-oxygen double bond (C=O). This difference in electronegativity and bond strength between carbon, oxygen, and sulfur dictates the reactivity and stability of these molecules. The trithiocarbonate (B1256668) dianion (CS₃²⁻) is a key species in this chemistry, acting as a good nucleophile and ligand. wikipedia.org
Historical Trajectories and Early Investigations of Thiocarbonic Acids
The study of thiocarbonic acids dates back to the early 19th century. Carbonotrithioic acid was first briefly mentioned by Zeise in 1824 and later described in more detail by Berzelius in 1826. wikipedia.org Their initial synthesis involved the reaction of carbon disulfide with a hydrosulfide (B80085) salt. wikipedia.org Subsequent research in the early 20th century by O'Donoghue and Kahan, Yeoman, and later Mills and Robinson, further elucidated the chemistry of thiocarbonic acids and their salts. google.comrsc.org An improved synthesis method was developed which involved the addition of barium trithiocarbonate to hydrochloric acid at 0 °C, providing more stable samples for measurement. wikipedia.org Despite its inherent instability, X-ray crystallography has been used to confirm the trigonal planar molecular geometry of carbonotrithioic acid. wikipedia.org
Fundamental Conceptual Frameworks in Trithiocarbonate Chemistry
The fundamental chemistry of trithiocarbonates revolves around the trithiocarbonate anion (CS₃²⁻) and its reactions. This anion is typically generated from carbon disulfide and a sulfur source. wikipedia.orgacs.org For instance, it can be prepared by reacting sodium hydrosulfide with carbon disulfide. wikipedia.org The resulting trithiocarbonate salts are often stable, while the free acid is a highly refractive, unstable red oil that decomposes, especially when heated, to release carbon disulfide and hydrogen sulfide (B99878). wikipedia.orgdrugfuture.com
Trithiocarbonates are versatile building blocks in organic synthesis. They can be S-arylated to form alkyl aryl trithiocarbonates and are used in the synthesis of various heterocyclic compounds. acs.orgresearchgate.net The esters of trithiocarbonic acid, known as thioxanthate esters, are also of significant interest. wikipedia.org Furthermore, trithiocarbonates have found applications as reversible addition-fragmentation chain transfer (RAFT) agents in controlled radical polymerizations, demonstrating their importance in modern polymer chemistry. ugent.begoogle.com
Properties of Carbonotrithioic Acid and its Derivatives
The following tables provide a summary of the key physical and chemical properties of carbonotrithioic acid and some of its common derivatives.
Table 1: Physical Properties of Carbonotrithioic Acid
| Property | Value |
|---|---|
| IUPAC Name | Carbonotrithioic acid |
| CAS Number | 594-08-1 |
| Molecular Formula | H₂CS₃ |
| Molar Mass | 110.21 g·mol⁻¹ |
| Appearance | Red oily liquid, yellow crystalline solid |
| Density | 1.483 g/cm³ (liquid) |
| Melting Point | -26.8 °C |
| Boiling Point | 58 °C |
| First pKₐ | ~2 |
| Second pKₐ | ~7 |
Data sourced from multiple references. wikipedia.org
Table 2: Properties of Selected Trithiocarbonate Esters
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |
|---|---|---|---|---|
| Dimethyl trithiocarbonate | C₃H₆S₃ | 138.28 | - | 475.64 K (202.49 °C) |
| Dibenzyl trithiocarbonate | C₁₅H₁₄S₃ | 290.5 | - | - |
| Diphenyl trithiocarbonate | C₁₃H₁₀S₂ | 262.413 | - | 430.1 |
Data sourced from multiple references. chemeo.comnih.govchemsrc.com
Structure
2D Structure
Properties
CAS No. |
584-10-1 |
|---|---|
Molecular Formula |
CK2S3 |
Molecular Weight |
186.4 g/mol |
IUPAC Name |
dipotassium;carbonotrithioate |
InChI |
InChI=1S/CH2S3.2K/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 |
InChI Key |
RQPRTOROWUUIIX-UHFFFAOYSA-L |
Canonical SMILES |
C(=S)(S)S |
Other CAS No. |
594-08-1 534-18-9 584-10-1 |
physical_description |
Liquid |
Pictograms |
Corrosive |
Synonyms |
trithiocarbonate trithiocarbonic acid |
Origin of Product |
United States |
Synthetic Methodologies for Carbonotrithioic Acid and Its Inorganic Salts
Direct Synthesis Pathways from Sulfur-Containing Precursors
The direct synthesis of carbonotrithioic acid and its salts relies on the reactivity of sulfur-containing compounds, most notably carbon disulfide.
Reactions Involving Carbon Disulfide and Hydrosulfide (B80085) Salts
A foundational method for producing trithiocarbonate (B1256668) salts involves the reaction of carbon disulfide with hydrosulfide salts. wikipedia.org This reaction was first reported by Zeise in 1824 and further detailed by Berzelius in 1826. wikipedia.org The general reaction involves treating carbon disulfide with a hydrosulfide salt, such as potassium hydrosulfide (KSH), to yield the corresponding trithiocarbonate salt. wikipedia.org
Reaction Scheme: CS₂ + 2 KSH → K₂CS₃ + H₂S
This method can also be employed to produce other alkali metal and alkaline earth metal trithiocarbonates. google.comgoogle.com For instance, sodium trithiocarbonate can be prepared by reacting carbon disulfide with sodium sulfide (B99878). google.com The sodium sulfide itself can be generated in situ from the reaction of sodium hydrosulfide (NaHS) with an alkali. google.com Similarly, ammonium (B1175870) trithiocarbonate can be formed from carbon disulfide and ammonium sulfide. google.comresearchgate.net
The reaction conditions, such as the solvent, can influence the outcome. While aqueous solutions can be used, the high water solubility and potential decomposition of trithiocarbonate salts upon heating make isolation challenging. google.com To circumvent this, reactions have been carried out in non-aqueous media. For example, the use of a mixture of an inert organic diluent like hexane (B92381) and a leveling solvent such as a lower alkyl alcohol can facilitate the reaction between carbon disulfide and sodium sulfide. google.com
Acidification of Trithiocarbonate Salts for Acid Generation
Carbonotrithioic acid is typically generated through the acidification of its corresponding trithiocarbonate salts. wikipedia.org This process involves treating a trithiocarbonate salt, such as potassium trithiocarbonate (K₂CS₃), with an acid. wikipedia.org The resulting product is a characteristic red oil. wikipedia.org
Reaction Scheme: K₂CS₃ + 2 HX → H₂CS₃ + 2 KX
An improved and more controlled method for synthesizing carbonotrithioic acid involves the use of barium trithiocarbonate. wikipedia.org Adding barium trithiocarbonate to hydrochloric acid at a low temperature (0 °C) yields the acid. wikipedia.org This method has been instrumental in obtaining samples for detailed structural and property measurements. wikipedia.org
It is important to note that carbonotrithioic acid is unstable and prone to decomposition, particularly when heated, releasing carbon disulfide and hydrogen sulfide. wikipedia.org
Advanced Synthetic Approaches to Inorganic Trithiocarbonate Salts
The synthesis of high-purity inorganic trithiocarbonate salts necessitates precise control over reaction parameters and effective isolation techniques.
Controlled Reaction Conditions for Salt Formation
The formation of trithiocarbonate salts can be influenced by various factors, including temperature, solvent, and the presence of catalysts. For instance, the synthesis of sodium trithiocarbonate by reacting carbon disulfide with sodium sulfide can be carried out in a liquid medium comprising a mixture of an inert organic diluent and a leveling solvent to manage the solubility of the reactants and products. google.com
In some synthetic protocols, the temperature is a critical parameter. For example, in the production of tetrathiocarbonate salts, which can be formed as a co-product, controlling the reaction temperature between 30°C and 40°C is crucial for maximizing the yield of the desired product over trithiocarbonates. google.com
The choice of base and solvent system also plays a significant role. The reaction of thiols with carbon disulfide in the presence of a base like triethylamine (B128534) in water can produce trithiocarbonate anions in situ. researchgate.net The reaction of carbon disulfide with sodium sulfide can be facilitated by using a wet ball milling technique with a slurry medium like 1,2-dimethoxyethane (B42094) (DME) to ensure a homogenous reaction. osti.gov
Purity and Isolation Strategies for Inorganic Salts
Isolating pure inorganic trithiocarbonate salts from the reaction mixture is a critical step. Due to their high solubility in water and tendency to decompose upon heating, simple evaporation of aqueous solutions is often not feasible. google.com
Several strategies have been developed to overcome these challenges. One approach involves carrying out the reaction in a solvent system where the trithiocarbonate salt is less soluble, allowing for its precipitation and subsequent separation by filtration. google.com For instance, after reacting carbon disulfide and sodium sulfide in a hexane-alcohol mixture, the resulting sodium trithiocarbonate can be filtered off. google.com
Another technique involves the use of a displacing agent. After forming the trithiocarbonate in a solvent like alcohol, an agent such as ether can be added to precipitate the salt, which can then be collected. google.com However, this can sometimes lead to the formation of oils that are difficult to crystallize. google.com
For purification, washing the isolated product is a common practice. Water washes can be used to remove residual by-products and salts. google.com Solvent washes, using a solvent in which the trithiocarbonate is either soluble or insoluble, can also be employed for purification. google.com If the product is soluble in the washing solvent, subsequent stripping of the solvent is required. google.com
In some cases, the stability of the trithiocarbonate salt can be exploited for its isolation. Thallium(I) trithiocarbonate, for example, is noted for its stability and readily precipitates from aqueous solutions of sodium trithiocarbonate and a thallium(I) salt. uni-koeln.de
Synthetic Strategies for Organic Esters and Derivatives of Carbonotrithioic Acid
General Synthetic Routes to Organic Trithiocarbonates
The preparation of organic trithiocarbonates can be broadly categorized into several effective methods. These routes often involve the formation of the C-S bond through reactions with carbon disulfide or its derivatives. tandfonline.com
Thioesterification Reactions
Thioesterification represents a fundamental approach to constructing the trithiocarbonate (B1256668) backbone. These reactions typically involve the acylation of a thiol or its corresponding thiolate. A common method involves the reaction of thiols with thiophosgene (B130339) or chlorodithioformates. wiley.comacs.org For instance, the reaction of an aryl- or alkylthiol with an alkyl or aryl chlorodithioformate in the presence of a base like sodium hydroxide (B78521) is a versatile route to a wide array of unsymmetrical trithiocarbonates. acs.org
Another thioesterification strategy involves the use of N-acylbenzotriazoles as mild S-acylating agents, which react with various thiols to produce trithiocarbonates under gentle conditions. organic-chemistry.org Furthermore, photocatalytic methods have emerged, utilizing readily available carboxylic acids and disulfides to synthesize thioesters, showcasing a novel approach to C-S bond formation. organic-chemistry.org
Alkylation and Arylation of Trithiocarbonate Anions
A widely employed and highly effective method for synthesizing trithiocarbonates is the dialkylation or arylation of the trithiocarbonate anion (CS₃²⁻). researchgate.netresearchgate.net This anion is typically generated in situ from carbon disulfide and a base. organic-chemistry.orgresearchgate.net Various bases and solvent systems have been developed to facilitate this reaction, offering mild conditions and high yields.
One approach involves reacting alkyl halides with carbon disulfide and cesium carbonate in a polar aprotic solvent, which provides excellent yields of symmetrical dialkyl trithiocarbonates under mild conditions. tandfonline.com Another efficient system uses potassium hydroxide and alumina (B75360) in carbon disulfide, reacting with alkyl halides or tosylates to yield symmetrical products. wiley.com The trithiocarbonate anion, generated from CS₂ and KOH in dimethyl sulfoxide (B87167) (DMSO), has also been used as a sulfur source for synthesizing substituted thiophenes, highlighting its versatility. organic-chemistry.orgresearchgate.net A simple, two-step procedure can generate α-thio aromatic acids from aromatic amino acids, where nucleophilic substitution with sodium trithiocarbonate on an α-bromo acid intermediate results in an inversion of configuration. nih.gov
The following table summarizes various conditions for the synthesis of symmetrical trithiocarbonates via alkylation of the in-situ generated trithiocarbonate anion.
| Alkylating Agent | Base/System | Solvent | Yield (%) | Reference |
| Alkyl Halides | Cs₂CO₃ | Dimethylacetamide | 92-99% | tandfonline.com |
| Alkyl Halides/Tosylates | KOH / Al₂O₃ | Carbon Disulfide | Moderate to Excellent | wiley.com |
| Benzyl Bromide | CsOH·H₂O | DMSO/H₂O | High to Excellent | sciforum.net |
| Alkyl Halides | K₃PO₄ | Dimethylformamide | Good | researchgate.net |
| Alkyl Halides | Imidazole | DMSO/H₂O | Good | tandfonline.comsid.ir |
Stereoselective Synthesis of Advanced Trithiocarbonate Derivatives
The demand for enantiomerically pure compounds in various fields has driven the development of stereoselective methods for synthesizing trithiocarbonate derivatives. These advanced strategies aim to control the three-dimensional arrangement of atoms in the target molecules.
Utilization of Hypervalent Iodine Reagents in Stereocontrol
Hypervalent iodine compounds have emerged as powerful and environmentally benign reagents in modern organic synthesis, capable of mediating a wide range of transformations. cardiff.ac.ukfrontiersin.orgrsc.org Their electrophilic nature is exploited for various functionalizations, including those requiring high stereocontrol. cardiff.ac.uk Chiral hypervalent iodine reagents have been successfully developed and used in the first enantioselective reactions involving these compounds. cardiff.ac.uknih.gov These reagents can facilitate stereoselective functionalization of ketones and difunctionalization of alkenes. cardiff.ac.uknih.gov While their direct application in the stereoselective synthesis of trithiocarbonates is an evolving area, their proven ability to induce stereoselectivity in other oxidative transformations suggests significant potential. cardiff.ac.ukfrontiersin.orgnih.gov For example, they are used in phenol (B47542) dearomatization to create highly functionalized intermediates with controlled stereocenters, a concept that could be adapted for complex trithiocarbonate synthesis. frontiersin.org
Methods for Retention and Inversion of Configuration
Controlling the stereochemical outcome—either retention or inversion of configuration at a chiral center—is paramount in stereoselective synthesis. vedantu.com
Inversion of Configuration: This outcome is characteristic of Sₙ2 reactions, where a nucleophile attacks the carbon center from the side opposite to the leaving group. vedantu.com In the context of trithiocarbonate synthesis, this can be observed when a chiral α-bromo acid is treated with a nucleophile like sodium trithiocarbonate. The thiolation proceeds with an inversion of configuration at the α-carbon. nih.gov The mechanism involves the nucleophilic trithiocarbonate anion displacing the bromide in a backside attack. nih.govvedantu.com
Phase-Transfer Catalysis in Trithiocarbonate Synthesis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This methodology has proven to be highly effective for the synthesis of both symmetrical and cyclic trithiocarbonates. wiley.comoup.comtandfonline.com
The general method involves the dialkylation of the trithiocarbonate anion with alkyl halides, where the phase-transfer catalyst transports the anion from the aqueous or solid phase to the organic phase where the alkyl halide is located. wiley.comresearchgate.net Tetrabutylammonium (B224687) bromide (TBAB) is a commonly used catalyst for this purpose. wiley.com For example, symmetrical dialkyl trithiocarbonates are obtained in moderate to excellent yields by reacting various alkyl halides or tosylates with a suspension of potassium hydroxide and alumina in carbon disulfide under PTC conditions. wiley.com
This approach is also suitable for synthesizing cyclic trithiocarbonates. Treating 1,2- or 1,3-dihaloalkanes with sodium trithiocarbonate in the presence of a phase-transfer catalyst provides a convenient route to 1,3-dithiolane-2-thiones and 1,3-dithiane-2-thiones, respectively. oup.com A one-pot procedure using carbon disulfide, alkyl halides, and 33% aqueous sodium hydroxide with a catalyst like tetrabutylammonium hydrogen sulfate (B86663) also yields symmetrical and cyclic trithiocarbonates. tandfonline.com
The following table presents examples of trithiocarbonate synthesis using phase-transfer catalysis.
| Reactants | Catalyst | Product Type | Yield | Reference |
| 1,2- or 1,3-Dihaloalkanes, Sodium Trithiocarbonate | Not specified | Cyclic Trithiocarbonates | Good | oup.com |
| Alkyl Halides/Tosylates, CS₂ | Tetrabutylammonium Bromide (TBAB) | Symmetrical Trithiocarbonates | Moderate to Excellent | wiley.com |
| Alkyl Halides, CS₂ | Tetrabutylammonium Hydrogen Sulfate | Symmetrical & Cyclic Trithiocarbonates | Good | tandfonline.com |
| Benzenethiols, Alkyl Halides, CS₂ | Trioctylmethylammonium Chloride | Alkyl Aryl Trithiocarbonates | Good | researchgate.net |
Synthesis of Unsymmetrical and Symmetrical Trithiocarbonate Architectures
The synthesis of organic esters of carbonotrithioic acid, or trithiocarbonates, can be broadly categorized into methods yielding symmetrical (R-S-C(S)-S-R) and unsymmetrical (R-S-C(S)-S-R') structures.
A prevalent method for synthesizing symmetrical trithiocarbonates involves the one-pot reaction of carbon disulfide with alkyl halides in the presence of a suitable base or catalyst. Various systems have been developed to facilitate this transformation efficiently. For instance, potassium phosphate (B84403) (K₃PO₄) in dimethylformamide (DMF) serves as an effective and inexpensive reagent for this purpose. The reaction proceeds by the in-situ formation of the trithiocarbonate anion from K₃PO₄ and CS₂, followed by alkylation with the alkyl halide.
Another approach utilizes a copper(I)-terpyridine complex as a catalyst for the synthesis of symmetrical diaryl trithiocarbonates from aryl halides and carbon disulfide under mild conditions. This method is advantageous as it avoids the use of highly toxic starting materials. Imidazole, in the presence of water and DMSO, also catalyzes the formation of symmetrical dialkyl and cyclic trithiocarbonates from alkyl halides and carbon disulfide. Furthermore, solid-supported catalysts like KF/Al₂O₃ have been employed for the synthesis of symmetrical trithiocarbonates at room temperature.
The following table summarizes various methods for the synthesis of symmetrical trithiocarbonates:
| Catalyst/Reagent | Substrates | Solvent | Key Features |
| K₃PO₄ | Alkyl halides, CS₂ | DMF | Inexpensive, one-pot synthesis. |
| Copper(I)-terpyridine | Aryl halides, CS₂ | DMSO | Mild conditions, high yields. |
| Imidazole/H₂O | Alkyl halides, CS₂ | DMSO | Low-cost, non-toxic catalyst. |
| KF/Al₂O₃ | Alkyl halides, CS₂ | DMF | Room temperature, aerial atmosphere. |
The synthesis of unsymmetrical trithiocarbonates is crucial for applications such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, where these compounds act as chain transfer agents. chemrxiv.org A common strategy involves the sequential alkylation of a trithiocarbonate salt. For example, a thiol can be reacted with carbon disulfide in the presence of a base to form a trithiocarbonate salt, which is then reacted with a different alkylating agent. chemrxiv.org
One documented synthesis involves the reaction of 3-mercapto-1-propanesulfonic acid sodium salt with carbon disulfide and sodium hydroxide to form a stable intermediate trithiocarbonate salt. This salt can then be reacted with various bromo compounds to yield unsymmetrical trithiocarbonates. chemrxiv.org The reaction conditions can be tuned to favor the formation of either the unsymmetrical trithiocarbonate, a symmetrical trithiocarbonate, or a disulfide. chemrxiv.org
Functionalization and Derivatization Approaches
The functionalization and derivatization of carbonotrithioic acid esters are primarily driven by their application as RAFT agents in polymer chemistry and for the synthesis of complex molecules.
One key derivatization strategy is the introduction of functional groups onto the trithiocarbonate scaffold. This can be achieved by using functionalized thiols or alkylating agents during the synthesis of the trithiocarbonate. For instance, a β-hydroxythiol can be used to prepare an alkali metal trithiocarbonate salt, which is then alkylated to yield a mildly hydrophilic unsymmetrical trithiocarbonate. This approach allows for the incorporation of polar groups like hydroxyl or carboxylic acid moieties.
Another significant derivatization involves the transformation of the trithiocarbonate group itself. For example, the terminal dodecyltrithiocarbonate groups of a polymer can be transformed into maleimide (B117702) groups through reduction of the trithiocarbonate moiety. This allows for subsequent conjugation reactions.
The synthesis of vinyl esters of carbonotrithioic acid represents another important derivatization. These can be prepared stereoselectively through the reaction of potassium carbonotrithioates with vinyl(phenyl)iodonium tetrafluoroborates. tandfonline.com This method offers a direct route to vinyl carbonotrithioates with good yields and control over the stereochemistry. tandfonline.com
The table below provides examples of functionalization and derivatization approaches for trithiocarbonates:
| Approach | Reactants | Product | Application |
| Introduction of Polar Groups | Functional thiol (e.g., β-hydroxythiol), CS₂, Alkyl halide | Hydrophilic unsymmetrical trithiocarbonate | RAFT polymerization in emulsion systems. |
| Terminal Group Transformation | Polymer with terminal trithiocarbonate, NaBH₄, Maleimide | Polymer with terminal maleimide group | Bioconjugation, material surface modification. |
| Synthesis of Vinyl Esters | Potassium carbonotrithioate, Vinyl(phenyl)iodonium tetrafluoroborate | Vinyl carbonotrithioate | Synthesis of functional polymers and complex molecules. tandfonline.com |
| Synthesis of Phospholipid Analogs | Trityl-glycidol, Methyl xanthate | 1,2-trithiocarbonate derivative of trityl glycerol | Synthesis of dithiolane-containing phospholipids. |
Molecular Structure and Conformational Analysis of Carbonotrithioic Acid Derivatives
Elucidation of Molecular Geometry through Diffraction Techniques
Diffraction methods are powerful tools for determining the precise arrangement of atoms in a molecule. By analyzing how waves like X-rays or electrons are scattered by a substance, scientists can construct a detailed three-dimensional model of its molecular structure, revealing exact bond lengths and angles. wikipedia.orglibretexts.org
X-ray crystallography is a premier technique for determining the atomic and molecular structure of a crystalline solid. wikipedia.org When a crystal is struck by an X-ray beam, the atoms in the crystal lattice diffract the X-rays in specific, predictable directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, which in turn allows for the precise determination of atomic positions, bond lengths, and bond angles. cam.ac.uknih.gov
This method provides an unambiguous depiction of the molecule's structure in the solid state. For trithiocarbonate (B1256668) systems, X-ray crystallography can confirm the planarity of the core CS₃ group and provide highly accurate measurements of the C=S and C-S bond distances and the S-C-S bond angles, which are fundamental to understanding the bonding and reactivity of these compounds.
While X-ray crystallography provides information on the solid state, Gas Electron Diffraction (GED) is a vital technique for determining the molecular structure of compounds in the gas phase. This is particularly important for studying conformational isomerism, as molecules in the gas phase are free from the packing forces present in a crystal lattice and can adopt their lowest-energy conformations.
A study on perfluorodimethyl trithiocarbonate, (CF₃S)₂C=S, utilized GED to investigate its structure and conformational properties. The results indicated that in the gas phase, the compound exists as a mixture of two different conformers, demonstrating the power of GED to identify and quantify multiple molecular shapes coexisting in equilibrium. researchgate.net
Conformational Isomerism and Energetic Landscapes
Many molecules can exist in different spatial arrangements, known as conformations, which arise from the rotation around single bonds. These different conformers often have different energy levels, and the study of their relative stabilities and the energy barriers separating them is known as conformational analysis.
The concept of syn and anti conformations describes the relative orientation of substituents around a bond. In trithiocarbonate derivatives, this terminology is used to define the orientation of the substituent groups on the single-bonded sulfur atoms relative to the C=S double bond.
The investigation of perfluorodimethyl trithiocarbonate, (CF₃S)₂C=S, provides a clear example of this isomerism. researchgate.net Two primary conformers were identified:
(syn,syn) conformer: Both S-CF₃ bonds are oriented on the same side of the C=S bond.
(syn,anti) conformer: The two S-CF₃ bonds are on opposite sides of the C=S bond.
Analysis using GED and Raman spectroscopy revealed the relative populations of these conformers in the gas and liquid phases, respectively. In the gas phase, the mixture was found to consist of 84(12)% of the (syn,syn) conformer and 16(12)% of the (syn,anti) conformer. researchgate.net This indicates that the (syn,syn) conformer is more stable. The Gibbs free energy difference (ΔG⁰) between the two forms was determined to be 1.0(5) kcal/mol in the gas phase. researchgate.net
| Phase | Technique | (syn,syn) Conformer Population | (syn,anti) Conformer Population | Gibbs Free Energy Difference (ΔG⁰) |
|---|---|---|---|---|
| Gas | GED | 84(12)% | 16(12)% | 1.0(5) kcal/mol |
| Liquid | Raman Spectroscopy | 60(10)% | 40(10)% | 0.2(2) kcal/mol |
Data sourced from a study on the molecular structure and conformational properties of perfluorodimethyl trithiocarbonate. researchgate.net
The existence of stable conformers implies that there are energy barriers to rotation around the C-S single bonds. The transition from one conformer to another (e.g., from syn to anti) is not instantaneous but requires surmounting an energy peak known as a rotational barrier. The height of this barrier determines the rate of interconversion between the conformers.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of a molecule as a function of bond rotation. researchgate.net These calculations can identify the lowest-energy structures (the stable conformers) and the highest-energy transition states (the rotational barriers) that separate them. The energy difference between the (syn,syn) and (syn,anti) conformers of perfluorodimethyl trithiocarbonate, as determined experimentally, provides a quantitative measure of their relative stability on this energetic landscape. researchgate.net The study of such barriers is critical for understanding the dynamic behavior of these molecules. nih.gov
Influence of Substituents on Structural Parameters
The identity of the chemical groups (substituents) attached to the core trithiocarbonate structure can significantly alter its geometry and electronic properties. Theoretical investigations using DFT have provided comprehensive insights into how different substituents impact the trithiocarbonate linkage. sciety.orgresearchgate.net
Studies have shown that the nature of the substituent—including alkyl, allyl, benzyl, and various phenyl derivatives—influences the electronic structure, stability, and reactivity of the molecule. researchgate.net Key findings from these theoretical studies include:
Electronic Effects: Substituents can alter the distribution of electrons within the molecule, affecting properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. researchgate.net
Structural Stability: The strength of the linkage between the substituent and the trithiocarbonate core can vary. For instance, ring-structured substituents attached directly to the sulfur atom without an alkyl spacer tend to form stronger linkages, as indicated by higher bond dissociation energies. sciety.orgresearchgate.net In contrast, linkages involving an alkyl spacer are often weaker. sciety.org
These substituent-induced changes are crucial for tailoring the properties of trithiocarbonate compounds for specific applications, such as in polymerization processes or materials science. researchgate.net
| Substituent Type | Linkage Characteristic | Effect on Properties |
|---|---|---|
| Directly attached ring structures | Stronger linkage | Higher bond dissociation energy, greater stability |
| Groups attached via an alkyl spacer | Weaker linkage | Lower bond dissociation energy |
| Electron-withdrawing groups (e.g., nitrophenyl) | Increased reactivity | Lower HOMO-LUMO energy gap, higher electrophilicity |
| Electron-donating groups (e.g., alkyl) | Decreased reactivity | Higher HOMO-LUMO energy gap, lower electrophilicity |
This table summarizes general trends identified in theoretical studies on substituent effects in trithiocarbonate derivatives. sciety.orgresearchgate.net
Spectroscopic Characterization Methodologies in Trithiocarbonate Research
Vibrational Spectroscopy for Bond Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for analyzing the bonding within trithiocarbonate (B1256668) molecules. It is particularly effective for identifying the characteristic vibrations of the thiocarbonyl (C=S) and carbon-sulfur (C-S) single bonds that define the trithiocarbonate core.
Infrared (IR) spectroscopy probes the vibrational transitions of molecules by measuring the absorption of infrared radiation. In the study of trithiocarbonates, IR spectra provide direct evidence for the presence and electronic environment of the thiocarbonyl and C-S bonds.
Research has identified specific frequency ranges for the key vibrational modes in trithiocarbonates. The C=S stretching vibration is a particularly important diagnostic peak, typically appearing in the region of 1010–1080 cm⁻¹. up.ac.za For instance, in studies of n-amyl trithiocarbonate, the C=S stretch is clearly identified in this range. up.ac.za The C-S single bond stretching vibrations are generally observed at lower wavenumbers, with a band around 840 cm⁻¹ being characteristic for this bond in some trithiocarbonates. up.ac.za In the case of sodium trithiocarbonate, a broad absorption band observed between 820-930 cm⁻¹ is attributed to the carbon-sulfur resonance bond stretching. The photolysis of matrix-isolated methylene (B1212753) trithiocarbonate has also been studied using FTIR spectroscopy to generate and characterize thioformaldehyde. cdnsciencepub.com Furthermore, IR spectroscopy is used to characterize coordination compounds, such as those of ethylene (B1197577) trithiocarbonate with metal halides, where shifts in vibrational frequencies indicate bonding through a sulfur atom. capes.gov.br
Table 1: Characteristic Infrared (IR) Frequencies for Trithiocarbonates
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Context | Reference(s) |
|---|---|---|---|
| C=S Stretch | 1010 - 1080 | n-Amyl trithiocarbonate | up.ac.za |
| C-S Stretch | ~840 | n-Amyl trithiocarbonate | up.ac.za |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. It is particularly adept at detecting vibrations of symmetric, non-polar bonds, providing further detail on the molecular structure of trithiocarbonates.
Studies have employed Raman spectroscopy to investigate the conformational properties of trithiocarbonates. For example, the analysis of perfluorodimethyl trithiocarbonate in the liquid state revealed the co-existence of syn,syn (60%) and syn,anti (40%) conformers. researchgate.net Raman spectroscopy has also been instrumental in studying the interaction of trithiocarbonates with surfaces. In research involving pyrite (B73398) electrodes, Raman spectroscopy indicated that thiol species, rather than the intact trithiocarbonate, were present on the surface, suggesting that the trithiocarbonate may act as an intermediate in the adsorption process. journals.co.za The technique is also used to characterize complexes, such as those of ethylene trithiocarbonate with zinc(II), cadmium(II), and mercury(II) halides, helping to elucidate their structures. capes.gov.br
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of trithiocarbonates in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the connectivity of atoms and the electronic environment of the carbon skeleton.
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In trithiocarbonate research, it is routinely used to confirm the structure of the alkyl or aryl groups attached to the sulfur atoms.
The chemical shift of protons on carbons adjacent to the trithiocarbonate group is a key diagnostic feature. For example, in a study of the stability of certain chain transfer agents, the methyl proton signal near the trithiocarbonate moiety was observed at 1.74 ppm. mdpi.com The purity and structure of oligomers synthesized via RAFT polymerization using trithiocarbonate agents are also confirmed by ¹H NMR, with signals being attributed to the polymer backbone, end groups, and any residual monomers or dimers. acs.orgutwente.nl Detailed structural elucidation of various trithiocarbonic acid esters has been achieved using ¹H NMR, with specific chemical shifts and coupling constants assigned to the different proton environments within the molecules. asianpubs.org
Table 2: Selected ¹H NMR Chemical Shifts for Protons near the Trithiocarbonate Group
| Compound/Fragment | Proton Environment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 4-Cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid (Rtt-17) | Methyl protons near trithiocarbonate | 1.74 | mdpi.com |
| Trithiocarbonic acid sec-butyl ester methyl ester | -CH(S)- | 4.15-4.09 (m) | asianpubs.org |
| Trithiocarbonic acid isopropyl ester octyl ester | -CH(CH₃)₂ | 4.24-4.16 (m) | asianpubs.org |
Carbon-13 (¹³C) NMR spectroscopy is particularly powerful for analyzing the carbon framework of trithiocarbonates. The chemical shift of the central carbon atom in the C=S group is highly characteristic and sensitive to its electronic environment.
A detailed study of various carbonates and thiocarbonates established that the ¹³C resonance for the trithiocarbonate carbon (S-C(=S)-S) is found significantly downfield, at approximately 224 ppm. publish.csiro.au This distinct chemical shift aids greatly in structure elucidation. Other studies have reported similar findings, though the exact chemical shift can vary with the molecular structure. For instance, the ¹³C peak for the carbon-sulfur resonance bond in sodium trithiocarbonate is reported to be around 207 ppm. The analysis of various trithiocarbonate derivatives and complexes confirms the utility of this technique for unambiguous structural assignment. iaea.orgchemicalbook.comchemicalbook.com
Table 3: Characteristic ¹³C NMR Chemical Shifts for the Trithiocarbonate Carbon (C=S)
| Compound | Chemical Shift (δ, ppm) | Reference(s) |
|---|---|---|
| Dialkyl Trithiocarbonates | ~224 | publish.csiro.au |
| Sodium Trithiocarbonate | ~207 | |
| Bis(carboxymethyl) trithiocarbonate | 226 | chemicalbook.com |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of trithiocarbonate compounds and for gaining insight into their structure through the analysis of fragmentation patterns. Various ionization techniques are employed to generate gas-phase ions from the trithiocarbonate molecules.
Electrospray ionization mass spectrometry (ESI-MS) has been used to determine the molecular ion peaks for a range of trithiocarbonic acid esters, confirming their successful synthesis and providing their exact molecular weights. asianpubs.org The fragmentation of trithiocarbonate radical anions, which are key intermediates in RAFT polymerization, has also been investigated. It has been shown that fragmentation can occur rapidly after the initial reduction of the RAFT agent. acs.org The National Institute of Standards and Technology (NIST) has compiled mass spectrometry data for simple derivatives like dimethyl trithiocarbonate, which serves as a valuable reference. nist.gov
Electron Ionization (EI) and Chemical Ionization (CI) Techniques
Mass spectrometry serves as a fundamental analytical tool in the characterization of carbonotrithioic acid and its derivatives, providing critical information about their molecular weight and structure. Among the various ionization methods, Electron Ionization (EI) and Chemical Ionization (CI) are foundational techniques.
Electron Ionization (EI) is a hard ionization technique where a molecule in the vapor phase is bombarded with a high-energy electron beam (typically 70 eV). masonaco.org This process ejects an electron from the molecule, creating a positively charged molecular ion (M+•). masonaco.org The high internal energy imparted to the molecular ion often causes it to undergo extensive and reproducible fragmentation. masonaco.org The resulting mass spectrum is a distinct fingerprint, characterized by a pattern of fragment ions that is invaluable for structural elucidation. For instance, the EI mass spectrum of dimethyl trithiocarbonate reveals a specific fragmentation pattern that helps confirm its structure. nist.gov However, the high energy of EI can sometimes lead to the complete absence of a molecular ion peak, which can complicate the determination of molecular weight. masonaco.org
Chemical Ionization (CI) , in contrast, is a soft ionization technique that generates ions with significantly less excess energy, resulting in less fragmentation. libretexts.org This method is often used to corroborate the molecular mass of a compound when EI fails to produce a clear molecular ion. libretexts.org In CI, a reagent gas (such as methane, isobutane, or ammonia) is introduced into the ion source at a higher pressure than the analyte. libretexts.orgwikipedia.org The reagent gas is first ionized by the electron beam, and these primary ions then react to form a stable population of reagent gas ions. libretexts.org These ions, in turn, ionize the analyte molecules through gentle chemical reactions, most commonly proton transfer, to form protonated molecules, such as [M+H]+. libretexts.org This process imparts minimal energy to the analyte ion, preserving the molecular ion and simplifying the spectrum. Another soft ionization technique, Electron Capture Dissociation (ECD), has been effectively used to study polymers with trithiocarbonate end-groups. acs.org Studies using ECD on trithiocarbonate-terminated polymers show that electron capture can lead to a specific and favorable cleavage and loss of the trithiocarbonate group, initiating a radical-driven dissociation process. acs.orgacs.org
| Ionization Technique | Principle | Common Outcome | Application in Trithiocarbonate Analysis |
| Electron Ionization (EI) | High-energy electron beam (70 eV) bombards the analyte. masonaco.org | Extensive, reproducible fragmentation; molecular ion may be weak or absent. masonaco.org | Structural elucidation via characteristic fragmentation patterns (e.g., Dimethyl trithiocarbonate). nist.gov |
| Chemical Ionization (CI) | Analyte is ionized by reacting with ions of a reagent gas. libretexts.orgwikipedia.org | Little fragmentation; abundant protonated molecule [M+H]+. libretexts.org | Determination of molecular weight when the EI molecular ion is absent. libretexts.org |
| Electron Capture Dissociation (ECD) | Low-energy electrons are captured by multiply charged positive ions. | Specific fragmentation, often at terminal groups. | Analysis of trithiocarbonate-terminated polymers, showing specific loss of the trithiocarbonate moiety. acs.orgacs.org |
Advanced Hyphenated Techniques (e.g., GC-MS/MS) for Complex Mixtures
For the analysis of complex mixtures containing volatile and semi-volatile trithiocarbonates, hyphenated techniques that couple a separation method with mass spectrometry are indispensable. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying different components within a sample. filab.fr In GC-MS, the sample is vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer for ionization and detection. filab.fr This technique has been successfully applied to the analysis of various organothiocarbonates, including organogermanium trithiocarbonates. cdnsciencepub.com
To enhance selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (MS/MS) is employed, leading to techniques like GC-MS/MS. rsc.org In a typical GC-MS/MS setup using a triple quadrupole analyzer, the first quadrupole selects a specific ion (a precursor ion) from the spectrum generated from the eluting GC component. rsc.org This selected ion is then passed into a collision cell, where it is fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed by the third quadrupole. rsc.org This process, known as selected reaction monitoring (SRM), significantly improves the signal-to-noise ratio by filtering out chemical noise, allowing for the reliable quantification and identification of trace-level compounds in intricate samples. rsc.orgnih.gov The application of GC-MS/MS is crucial for analyzing complex reaction products, such as those from polymerization reactions or environmental samples where trithiocarbonates might be present among numerous other substances. rsc.orgchemrxiv.org
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Electronic Absorption Spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is a key method for characterizing trithiocarbonates, which are often colored compounds. uni-koeln.de The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectra of trithiocarbonates are distinguished by two primary electronic transitions associated with the thiocarbonyl (C=S) group. rsc.org
π → π Transition: This is a high-intensity absorption band typically observed in the near-ultraviolet region, around 300–310 nm. rsc.orgmdpi.com It corresponds to the excitation of an electron from a π bonding orbital to a π antibonding orbital. The exact position and molar absorptivity of this peak are influenced by the substituents attached to the trithiocarbonate core and the polarity of the solvent. rsc.org
n → π Transition: This is a lower-intensity, broad absorption band that occurs at longer wavelengths, often extending into the visible region (around 440-500 nm). uni-koeln.deacs.org This transition involves the excitation of an electron from a non-bonding orbital (n), specifically from a lone pair on one of the sulfur atoms, to a π antibonding orbital. uni-koeln.de This transition is formally forbidden by symmetry rules, which accounts for its lower intensity compared to the π → π* transition. It is this absorption band that is responsible for the characteristic yellow to red color of many trithiocarbonate compounds. uni-koeln.denih.gov
UV-Vis spectroscopy is widely used to monitor reactions involving trithiocarbonates, such as in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, where the consumption of the trithiocarbonate RAFT agent can be followed by the decrease in absorbance of its characteristic peaks. mdpi.comusm.edu It is also used to study the stability and degradation of these compounds under various conditions. mdpi.comusm.edu For instance, the degradation of a trithiocarbonate can be quantified by monitoring the decay of its absorbance at a specific wavelength over time. mdpi.comacs.org
| Compound/Class | λmax (π → π) (nm) | λmax (n → π) (nm) | Solvent/Conditions | Reference |
| Trithiocarbonate RAFT Agents | ~309 | Not specified | Aqueous solution, pH dependent | mdpi.com |
| Bis(carboxymethyl)trithiocarbonate ethyl ester | Not specified | 439 | Ethyl acetate | optica.org |
| Trithiocarbonic acid | ~290 | ~465 | Not specified | uni-koeln.de |
| Potassium Trithiocarbonate (K2CS3) | ~300 | 502 | KBr pellet | uni-koeln.de |
| Barium Trithiocarbonate (BaCS3) | ~320 | 443 | KBr pellet | uni-koeln.de |
| PSMA12–PTFEMA98 nanoparticles | Not specified | 446 | n-tetradecane, 70 °C | acs.org |
Reactivity and Reaction Mechanisms of Carbonotrithioic Acid Systems
Decomposition Pathways and Stability Studies of the Acid
Carbonotrithioic acid (H₂CS₃) is an unstable, red, oily liquid. wikipedia.org Its inherent instability has been a significant point of study, with decomposition occurring readily under various conditions.
Thermal and Acid-Catalyzed Decomposition Mechanisms
Both carbonotrithioic acid and its salts are susceptible to decomposition, particularly when heated. The primary thermal decomposition pathway involves the liberation of carbon disulfide (CS₂). wikipedia.org The reaction proceeds as follows:
H₂CS₃ → CS₂ + H₂S wikipedia.org
This decomposition is a key characteristic of the acid and its derivatives. wikipedia.org Strong acids can also catalyze the decomposition of trithiocarbonates. bradyindustries.com In industrial contexts, acid-catalyzed decomposition can lead to the release of significant amounts of carbon monoxide. google.com Density functional theory (DFT) calculations have shown that carboxylic acids can catalyze the decomposition of carbonic acid, a related compound, suggesting a potential avenue for understanding acid-catalyzed decomposition in sulfur analogs. nih.gov The decomposition of disodium (B8443419) carbonotrithioate under the influence of strong acids yields carbon disulfide. bradyindustries.com Furthermore, thermal decomposition can generate irritating and highly toxic gases. chemsrc.com
Factors Influencing Stability and Half-Life
The stability of carbonotrithioic acid and its derivatives, trithiocarbonates, is influenced by several factors, including temperature, pH, and molecular structure. The acid itself is notably unstable. wikipedia.org An improved synthesis method involving the addition of barium trithiocarbonate (B1256668) to hydrochloric acid at 0 °C has allowed for more detailed measurements of its properties. wikipedia.org
The stability of trithiocarbonate compounds is crucial for their application in areas like reversible addition-fragmentation chain transfer (RAFT) polymerization. Studies on various RAFT/MADIX agents, including trithiocarbonates, have shown that electron-withdrawing substituents in either the Z- or R-group tend to destabilize the agent. acs.org Conversely, lone pair electron-donating heteroatoms in the Z-group have a remarkable stabilizing effect. acs.org Bulkier substituents or a higher number of β-hydrogens can lead to a faster decomposition rate. acs.org
In aqueous solutions, the stability of trithiocarbonates is pH-dependent. For instance, the trithiocarbonate group can be protected from hydrolysis by incorporating it into the hydrophobic core of a micelle, as demonstrated by a study on a trithiocarbonate with a hydrophobic dodecyl group. mdpi.com This was compared to a more hydrophilic counterpart which, lacking the long alkyl chain, was less stable in basic conditions. mdpi.com The hydrolytic stability of thiocarbonylthio compounds generally increases with decreasing pH. nih.gov Some trithiocarbonate chain transfer agents have shown hydrolytic stability at pH values as low as 1-2. escholarship.org
The half-life of carbonic acid, a related compound, has been studied under various conditions. At 260 K and 50-70% relative humidity, its half-life is approximately 30 minutes. nih.gov This provides a comparative context for the stability of its sulfur analog. The decay of trithiocarbonate anions derived from thiols is pH-independent, suggesting the rate-limiting step is the simple dissociation of CS₂. nih.gov
Table 1: Factors Affecting Trithiocarbonate Stability
| Factor | Effect on Stability | Description | Citation |
|---|---|---|---|
| Temperature | Decreases stability | Heating promotes the decomposition of carbonotrithioic acid and its salts, releasing carbon disulfide. | wikipedia.org |
| pH | Dependent on conditions | Stability is generally lower in basic aqueous solutions due to hydrolysis. However, some trithiocarbonates are stable at very low pH. | mdpi.comnih.govescholarship.org |
| Substituents (Z-group) | Variable | Lone pair electron-donating heteroatoms increase stability, while electron-withdrawing groups decrease it. | acs.org |
| Substituents (R-group) | Variable | Electron-withdrawing groups decrease stability. Bulkier groups can also decrease stability. | acs.org |
| Micelle Formation | Increases stability | Encapsulation within a hydrophobic micellar core protects the trithiocarbonate group from hydrolysis in aqueous environments. | mdpi.com |
Nucleophilic and Electrophilic Reactivity Profiles of Trithiocarbonates
Trithiocarbonates exhibit a dual reactivity profile, capable of acting as both nucleophiles and electrophiles. This reactivity is central to their utility in organic synthesis and polymer chemistry.
The uncoordinated sulfur atom in metal-coordinated trithiocarbonate complexes is a key site for nucleophilic attack. rsc.org These complexes are highly activated towards electrophilic reagents. rsc.orgrsc.org For example, the uncoordinated sulfur atom can displace halide ions from alkyl halides to form sulfur-alkylated trithiocarbonate complexes. rsc.orgrsc.org It can also displace weakly bound ligands from other organometallic derivatives to create CS₃-bridged binuclear complexes. rsc.orgrsc.orgrsc.org The trithiocarbonate anion (CS₃²⁻), generated in situ from carbon disulfide and potassium hydroxide (B78521), can act as a sulfur source in the synthesis of thiophenes and benzo[b]thiophenes through nucleophilic addition to carbon-carbon triple bonds. organic-chemistry.org
Conversely, the carbon atom of the trithiocarbonate group is susceptible to attack by nucleophilic agents. rsc.org Density Functional Theory (DFT) studies have been employed to analyze the electronic structure and reactivity of trithiocarbonates. researchgate.netsciety.org Molecular electrostatic potential (MEP) analysis helps to identify the nucleophilic and electrophilic regions within the molecule. researchgate.netsciety.orgresearchgate.net Global reactivity descriptors such as chemical potential, softness, hardness, and electrophilicity index are used to assess the stability and reactivity. researchgate.netsciety.orgresearchgate.net For instance, certain substituted trithiocarbonates have been classified as super-electrophilic based on their high electrophilicity index, indicating very high reactivity. researchgate.net
Cyclization Reactions with Bifunctional Reagents
Carbonotrithioic acid and its derivatives readily undergo cyclization reactions with bifunctional reagents, leading to the formation of heterocyclic compounds. wikipedia.orgnih.gov These reactions are valuable for constructing complex organic structures. nih.gov
A classic example is the reaction of carbonotrithioic acid with 1,2-dichloroethane (B1671644) to produce ethylene (B1197577) trithiocarbonate. wikipedia.org Similarly, reaction with oxalyl chloride yields oxalyl trithiocarbonate. wikipedia.org The trithiocarbonate anion has been utilized in cyclization processes to synthesize 2,5-disubstituted thiophenes from 1,3-butadiynes. organic-chemistry.org The mechanism involves the nucleophilic addition of the trithiocarbonate to the C-C triple bonds. organic-chemistry.org
The cyclization of dinitrophenyl tert-butyl trithiocarbonates, formed from the reaction of tert-butyl trithiocarbonic acid sodium salt with chlorodinitrobenzenes, occurs upon heating in glacial acetic acid to yield nitro-1,3-benzodithiole-2-thiones. researchgate.net Furthermore, the reaction of carbon disulfide with episulfides, initiated by tetrabutylammonium (B224687) halide, leads to the formation of cyclic trithiocarbonates. rsc.org An effective base-promoted cyclization and coupling strategy has been developed for the synthesis of substituted 3-aryl-5-thio-1,3,4-thiadiazole-2-thiones from phenylhydrazines, olefins, and CS₂. researchgate.net
Table 2: Examples of Cyclization Reactions Involving Trithiocarbonates
| Trithiocarbonate Source | Bifunctional Reagent | Product | Citation |
|---|---|---|---|
| Carbonotrithioic acid | 1,2-Dichloroethane | Ethylene trithiocarbonate | wikipedia.org |
| Carbonotrithioic acid | Oxalyl chloride | Oxalyl trithiocarbonate | wikipedia.org |
| Trithiocarbonate anion | 1,3-Butadiynes | 2,5-Disubstituted thiophenes | organic-chemistry.org |
| Dinitrophenyl tert-butyl trithiocarbonates | Heat (intramolecular) | Nitro-1,3-benzodithiole-2-thiones | researchgate.net |
| Carbon disulfide | Episulfides | Cyclic trithiocarbonates | rsc.org |
Radical Reactions Involving Trithiocarbonate Moieties
Trithiocarbonate moieties are central to a class of controlled radical polymerization known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govpublish.csiro.au The mechanism involves the reversible addition of a propagating radical to the thiocarbonyl group, forming an intermediate radical. publish.csiro.aursc.org This is followed by fragmentation (β-scission) to release a new radical that can initiate further polymerization. publish.csiro.aursc.org
This process allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov The trithiocarbonate group remains at the end of the polymer chain and is available for further chemical modification. nih.gov
The stability of the intermediate radical is a key factor in the effectiveness of the RAFT process. researchgate.net The photodegradation of trithiocarbonates can lead to the formation of thiol radicals and the release of carbon disulfide. rsc.org These thiol radicals can then participate in further reactions. rsc.org In the presence of a radical source like AIBN, poly(trithiocarbonate)s can undergo complete unzipping via a radical mechanism to form cyclic trithiocarbonates. rsc.org
Mechanistic Investigations of Sulfur Transfer Reactions
The trithiocarbonate group can act as a source of sulfur in various chemical transformations. The trithiocarbonate anion, generated in situ, serves as a novel synthetic equivalent of the S²⁻ synthon for the synthesis of sulfur-containing heterocycles. organic-chemistry.org
In the context of sodium-sulfur batteries, sodium trithiocarbonate (Na₂CS₃) has been investigated as a cathode material. osti.gov The reaction mechanism during charging and discharging involves the transfer of sulfur species. osti.gov The conductive nature of the carbon-sulfur resonance bond in the trithiocarbonate facilitates fast ion and electron transfer, leading to enhanced electrochemical reactivity. osti.gov
The reaction of trithiocarbonate nickel(II) complexes with certain vanadium compounds results in sulfur abstraction from the η²-CS₃ ligand to form a η²-CS₂ complex. rsc.org This demonstrates a clear sulfur transfer process from the trithiocarbonate moiety. Furthermore, the reaction of cobalt(II) trithiocarbonate complexes with diethylamine (B46881) results in a ligand nucleophilic substitution to form a dithiocarbamate (B8719985) complex, which can be viewed as a transfer of the CS₂ unit. rsc.orgrsc.org
Theoretical and Computational Chemistry Studies of Carbonotrithioic Acid and Derivatives
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations offer a powerful lens through which to examine the fundamental electronic structure and energy landscape of carbonotrithioic acid and related compounds. These calculations are crucial for understanding molecular stability, geometry, and reactivity.
Ab Initio Methods (e.g., HF, MP2) for Molecular Properties
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been employed to predict various molecular properties of carbonotrithioic acid and its derivatives. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide valuable information on conformational preferences and geometric parameters.
For instance, studies on perfluorodimethyl trithiocarbonate (B1256668), (CF₃S)₂C=S, have utilized HF and MP2 methods, in conjunction with basis sets like 6-31G*, to investigate its molecular structure and conformational properties. researchgate.net These calculations have helped in the interpretation of experimental data from gas electron diffraction (GED) and vibrational spectroscopy. researchgate.net It was found that for this derivative, the syn,syn and syn,anti conformers are close in energy, with the relative populations being dependent on the physical state (gas vs. liquid). researchgate.net
Similarly, ab initio calculations at the MP2/6-311++G(d,p) level have been used to study the monomeric forms of related carboxylic acids, providing a theoretical basis for understanding conformational preferences. researchgate.net Although not directly on carbonotrithioic acid, these studies on analogous systems provide a methodological framework for its investigation.
Density Functional Theory (DFT) Approaches for Geometry Optimization and Conformational Energies
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods, such as B3LYP, are widely used for geometry optimization and the calculation of conformational energies of sulfur-containing compounds.
DFT calculations at the B3LYP/6-31G(d) level have been instrumental in studying the reaction mechanisms of related sulfur compounds, such as the rsc.orgrsc.org-sigmatropic rearrangement of sodium O-(3-phenylallyl) dithiocarbonate. These studies demonstrate the power of DFT in elucidating reaction pathways and predicting the relative stabilities of isomers.
In the context of carbonotrithioic acid derivatives, DFT calculations (B3PW91 with 6-31G* basis sets) have been used alongside experimental techniques to determine the conformational composition of molecules like (CF₃S)₂C=S. researchgate.net Such calculations provide optimized geometries and relative energies for different conformers, which are essential for interpreting experimental spectroscopic data. researchgate.net
The table below summarizes representative geometric parameters for carbonotrithioic acid, illustrating the typical data obtained from computational studies.
| Parameter | Value |
| C=S Bond Length | ~1.644 Å researchgate.net |
| C-S(H) Bond Length | ~1.737 Å researchgate.net |
| S-C-S Angle | Trigonal Planar wikipedia.org |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving carbonotrithioic acid and its derivatives. This allows for the identification of transition states and the calculation of activation barriers, providing deep insights into reaction mechanisms and kinetics.
For example, DFT calculations have been used to investigate the decomposition of carbonotrithioic acid into carbon disulfide and hydrogen sulfide (B99878). wikipedia.orgnist.gov These studies can predict the enthalpy of reaction and provide a detailed picture of the bond-breaking and bond-forming processes. The reaction is as follows:
H₂CS₃ → CS₂ + H₂S wikipedia.org
Furthermore, computational models are crucial in understanding the role of trithiocarbonates in polymerization processes, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orguq.edu.augoogle.com While these studies often focus on the kinetic aspects of the polymerization, the underlying reaction mechanisms of the trithiocarbonate RAFT agents are informed by computational modeling of the radical addition and fragmentation steps.
Prediction of Spectroscopic Signatures from First Principles
First-principles calculations are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For carbonotrithioic acid and its derivatives, this includes vibrational (infrared and Raman) and electronic (UV-Vis) spectra.
Theoretical calculations of vibrational frequencies are routinely performed to aid in the assignment of experimental spectra. For instance, in the study of perfluorodimethyl trithiocarbonate, quantum chemical calculations were essential for assigning the bands observed in the Raman and infrared spectra to specific vibrational modes of the different conformers. researchgate.net
Similarly, Time-Dependent DFT (TD-DFT) calculations can be used to predict electronic absorption spectra, which is particularly useful for understanding the colorful nature of many thiocarbonyl compounds. science-softcon.de These calculations can help assign electronic transitions and explain the influence of substituents on the absorption wavelengths.
Development of Computational Frameworks for Sulfur-Rich Organic Materials
The computational methodologies developed for studying carbonotrithioic acid are part of a broader effort to create robust computational frameworks for designing and understanding sulfur-rich organic materials. These materials have diverse applications, for example, in energy storage and environmental remediation.
Recent research has focused on using DFT-based computations to design and screen sulfur-rich covalent organic frameworks (COFs) for applications such as lithium-sulfur batteries and the capture of heavy metals. rsc.orgmdpi.com These computational frameworks allow for the prediction of material properties like band gaps, adsorption energies, and catalytic activity before their synthesis. rsc.org For example, DFT calculations have been used to investigate the binding interactions between sulfur-rich COFs and polysulfides, aiming to mitigate the "shuttle effect" in Li-S batteries. rsc.org Similarly, the adsorption of palladium on sulfur-rich COFs has been modeled to understand its potential for separating nuclear waste. mdpi.com
These advanced computational frameworks, while not always directly focused on carbonotrithioic acid itself, build upon the fundamental understanding of sulfur chemistry gained from studying smaller molecules and pave the way for the in-silico design of novel functional materials.
Coordination Chemistry of Carbonotrithioate Ligands
Synthesis of Metal-Trithiocarbonate Complexes
The synthesis of metal-trithiocarbonate complexes can be achieved through several strategic routes, primarily involving carbon disulfide (CS₂) as a key reagent. The dual electrophilic and nucleophilic nature of the metal-CS₃ moiety makes these complexes valuable intermediates for creating other sulfur-containing species. jksus.org
Common synthetic methods include:
Reaction with Carbon Disulfide : A prevalent method involves the treatment of metal carbonyl anions with CS₂, followed by reaction with a neutralizing agent. researchgate.net Similarly, the insertion of CS₂ into metal-carbon bonds of organometallic compounds can yield trithiocarbonate (B1256668) complexes. researchgate.net
Reaction with Metal Halide Precursors : Transition metal complexes of trithiocarbonate can be prepared by reacting metal halide precursors with a source of the trithiocarbonate ligand. For instance, new complexes of Cd(II), Mn(II), and Fe(III) have been synthesized from ligands derived from potassium 2-carbomethoxy amino-5-trithiocarbonate 1,3,4-thiadiazole (B1197879) (CATT). jksus.orgresearchgate.net This often involves a two-step process where the trithiocarbonate-containing organic ligand is first prepared by reacting a mercapto-derivative with CS₂ in an alkaline medium, followed by complexation with a metal salt. nahrainuniv.edu.iq
Thermolysis Reactions : Mild thermolysis of specific organometallic precursors in the presence of CS₂ is another effective route. For example, the reaction of [CpRu(PPh₃)₂Cl] with [LiBH₄·thf] followed by mild pyrolysis with CS₂ yielded a ruthenium trithiocarbonate complex. researchgate.net The thermolysis of [(CH₂S₂)₄B]Na₅ with [Cp*VCl₂]₃ afforded a divanadium trithiocarbonate complex. researchgate.netresearchgate.net
Reactions of η²-CS₂ Complexes : In some cases, existing η²-CS₂ complexes can be converted into trithiocarbonate complexes, showcasing the stepwise construction of the ligand on the metal center.
These methods have led to the successful synthesis of a wide range of trithiocarbonate complexes with various transition metals, including molybdenum, ruthenium, vanadium, cobalt, nickel, copper, cadmium, and iron. jksus.orgtandfonline.comresearchgate.netnahrainuniv.edu.iqresearchgate.net
Ligand Binding Modes and Coordination Geometries
The trithiocarbonate ligand (CS₃²⁻) exhibits remarkable versatility in its coordination to metal centers, leading to a variety of structural motifs and coordination geometries. This flexibility is due to the presence of three potential sulfur donor atoms and the delocalized π-system.
Ligand Binding Modes: The CS₃²⁻ ligand can adopt several binding modes, with the most common being bidentate chelation and bridging between two or more metal centers.
Chelating/Bidentate (κ²) : The ligand often coordinates to a single metal center through two sulfur atoms, forming a four-membered chelate ring. researchgate.netresearchgate.net This is a very common mode, seen in complexes like [Cp*Mo(CO)₂(ɳ²-S₂CSMe)]. researchgate.net
Bridging (μ) : The ligand can bridge two metal centers in various ways. A common bridging mode is where the ligand symmetrically coordinates to two metal units in a {μ,κ²} fashion. researchgate.netresearchgate.net More complex bridging has also been observed, such as the μ-η²:η¹ mode in a dinuclear molybdenum complex, where the ligand is side-on bonded to one metal and end-on to another. researchgate.net
Tridentate : In ligands where the trithiocarbonate moiety is part of a larger organic structure, it can act as part of a tridentate system, coordinating through two sulfur atoms and another donor atom (like nitrogen) from the ligand backbone. tandfonline.com
Combined Modes : In polynuclear complexes, highly complex binding modes can occur. For example, in a bimetallic niobium complex, a μ-SCS₂-κ¹S:κ³C,S',S'' mode was identified, where one sulfur and the carbon atom are involved in binding. researchgate.netresearchgate.net
The table below summarizes some of the documented coordination modes for the {CS₃} ligand in bimetallic systems. researchgate.net
| Type | Coordination Mode Description | Example Complex Reference |
| A | Two sulfur atoms bridge two metal centers. | Not specified in sources. |
| B | One sulfur atom bridges two metal centers. | Not specified in sources. |
| C | The ligand binds to two metals via two sulfur donors in a (κ²-S,S') fashion. | [(CpV)₂(μ-CS₃-κ²S,S')(μ-H₂CS₂-κ²S'',S''')] researchgate.netresearchgate.net |
| D | One carbon and two sulfur atoms are bonded to one metal, while the third sulfur is attached to another metal. | [(CpNb)₂(µ-SCS₂-κ¹S:κ³C,S',S'')(µ-S)₂] researchgate.netresearchgate.net |
Coordination Geometries: The coordination geometry of the resulting complex is dictated by the metal ion's electronic configuration, oxidation state, and the steric and electronic properties of the other ligands present.
Octahedral : This is a common geometry for many transition metal trithiocarbonate complexes, particularly for Mn(II), Fe(III), Ni(II), and Cu(II). jksus.orgtandfonline.comnahrainuniv.edu.iq
Tetrahedral : This geometry is often observed for d¹⁰ ions like Cd(II) and has also been reported for some Co(II) complexes. jksus.orgnahrainuniv.edu.iquobaghdad.edu.iq
Square Planar : Square planar geometry is less common but has been identified, for example, in certain nickel complexes. rsc.orgulisboa.pt
Five-Coordinate : Both trigonal bipyramidal and square pyramidal five-coordinate geometries are known, for instance in cobalt complexes supported by tripod-like phosphine (B1218219) ligands. researchgate.net
Electronic Structure and Bonding in Transition Metal Complexes
The electronic structure and the nature of the metal-ligand bonding in trithiocarbonate complexes are fundamental to their properties and reactivity. These aspects are typically investigated using a combination of spectroscopic techniques and theoretical calculations.
Spectroscopic and Magnetic Studies:
Electronic Spectroscopy (UV-Vis) : The electronic spectra of trithiocarbonate complexes provide insight into their geometry. For example, the number and position of d-d transition bands can help assign an octahedral or tetrahedral geometry. jksus.orguobaghdad.edu.iq Mn(II) complexes often show transitions such as ⁶A₁g→⁴T₁g and ⁶A₁g→⁴T₂g, which are characteristic of an octahedral field. jksus.org In Cd(II) complexes, which have a d¹⁰ configuration, the observed bands are assigned to charge transfer transitions. jksus.org
Magnetic Susceptibility : Magnetic moment measurements are used to determine the number of unpaired electrons, which supports the geometry assigned from spectroscopic data. For instance, the magnetic moments for Mn(II) complexes are consistent with a high-spin d⁵ configuration in an octahedral environment. jksus.org
Bonding and Theoretical Analysis:
Ligand Field Parameters : From the electronic spectra, ligand field parameters such as the Racah parameter (B) can be calculated. These parameters provide information about the nature of the bonding between the metal ion and the ligand donor atoms. nahrainuniv.edu.iquobaghdad.edu.iq
Structural Analysis : X-ray crystallography reveals key details about bonding. In a divanadium trithiocarbonate complex, two distinct C–S bond distances of 1.747 Å and 1.622 Å were observed, corresponding to single and double bond character, respectively. researchgate.net This indicates that the π-electron density is not fully delocalized across the CS₃ core in this coordinated state.
Applications in Metal-Organic Frameworks and Supramolecular Assemblies
The unique properties of the trithiocarbonate group make it a valuable component in the construction of functional macromolecular and supramolecular structures. Its primary role in this area is as a highly effective control agent in polymerization, which then enables the formation of complex assemblies.
Metal-Organic Frameworks (MOFs): MOFs are porous crystalline materials built from metal nodes and organic linkers. nih.gov While the trithiocarbonate anion itself is a potential linker for MOF synthesis, a more prominent connection is found in the intersection of MOF and polymer chemistry. nih.govfluorochem.co.uk For instance, MOFs have been used as catalysts to initiate Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a process where trithiocarbonate compounds are among the most crucial chain transfer agents (CTAs). mdpi.com In one study, a glycine-modified MOF was used to mimic an enzyme, reacting with hydrogen peroxide to generate radicals that initiated RAFT polymerization using trithiocarbonate CTAs. mdpi.com
Supramolecular Assemblies: The most significant application of trithiocarbonates in this context is their use as CTAs for RAFT polymerization. scispace.comrsc.org The trithiocarbonate group can be placed at the end of a polymer chain, providing a versatile anchor for subsequent self-assembly processes.
Polymer-Coated Nanoparticles : The trithiocarbonate group has a strong affinity for noble metal surfaces and serves as an excellent anchoring group for grafting polymers onto gold nanoparticles. acs.orgrsc.orgacs.org This "grafting-to" approach allows for the creation of core-shell nanohybrids with a polymer shell. acs.org The properties of the polymer (e.g., molar mass) can be used to precisely tune the interparticle distances in self-assembled hexagonal lattices of the gold cores. acs.org
Micelles and Nanoparticles : Amphiphilic or double hydrophilic block copolymers synthesized using trithiocarbonate RAFT agents can self-assemble in solution to form a variety of morphologies, including spherical nanoparticles and micelle-like aggregates. scispace.comrsc.org
Functional Supramolecular Systems : By designing specialized trithiocarbonate RAFT agents, advanced functional assemblies can be created. For example, a RAFT agent incorporating a pillar mdpi.comarene (a macrocyclic host molecule) was used to synthesize a polymer capable of self-assembling into micellar aggregates that retain the guest-recognition properties of the pillararene unit. rsc.org This demonstrates the potential for creating smart, responsive materials driven by the combination of supramolecular chemistry and RAFT polymerization enabled by trithiocarbonate agents.
Compound Names Table
| Complex/Ligand Name | Abbreviation/Formula |
| Carbonotrithioic acid | H₂CS₃ |
| Trithiocarbonate ion | CS₃²⁻ |
| Potassium 2-carbomethoxy amino-5-trithiocarbonate 1,3,4-thiadiazole | CATT |
| Potassium 2-N(4-N,N-dimethylaminobenzyliden)-4-trithiocarbonate 1,3,4-thiadiazole | DBTT |
| [CpMo(CO)₂(μ-ɳ²:ɳ¹-CS₃)(CO)₃MoCp] | - |
| [CpMo(CO)₂(ɳ²-S₂CSMe)] | - |
| [CpRuPPh₃(ɳ²-S₂CSMe)] | - |
| [(CpV)₂(μ-CS₃-κ²S,S')(μ-H₂CS₂-κ²S'',S''')] | - |
| [(Cp*Nb)₂(μ-SCS₂-κ¹S:κ³C,S',S'')(μ-S)₂] | - |
| [Ni(tppme)(S₂CS)] | - |
| [Co(tppme)(S₂CSCH₃)][BPh₄] | - |
Applications of Carbonotrithioic Acid Derivatives in Advanced Materials and Polymer Science
Trithiocarbonates as Chain Transfer Agents in Controlled Radical Polymerization
Trithiocarbonates are a prominent class of chain transfer agents (CTAs) used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful method for synthesizing polymers with well-defined structures. sigmaaldrich.comspecificpolymers.com These agents, characterized by a thiocarbonylthio (S=C-S) core, allow for the production of macromolecules with controlled molecular weights, low polydispersity, and complex architectures. sigmaaldrich.comwikipedia.orgsigmaaldrich.com The effectiveness of trithiocarbonates stems from their high transfer constants and greater hydrolytic stability compared to some other RAFT agents. sigmaaldrich.com
RAFT polymerization is a type of reversible-deactivation radical polymerization that adds a RAFT agent, such as a trithiocarbonate (B1256668), to a conventional free-radical polymerization system. specificpolymers.comwikipedia.org The process does not have an inherent termination step but controls polymer growth through a rapid equilibrium between a small number of active, propagating polymer chains and a large number of dormant chains. specificpolymers.com
The core mechanism involves a sequence of addition-fragmentation steps:
Initiation: A standard radical initiator generates primary radicals, which then react with monomer units to form short propagating polymer chains (P•n).
Chain Transfer: The propagating chain (P•n) adds to the thiocarbonyl group of the trithiocarbonate RAFT agent. This creates an intermediate radical.
Fragmentation: This intermediate radical fragments, releasing a new radical (R•), which is the leaving group from the original RAFT agent. The original propagating chain is now a dormant polymeric RAFT agent (Pₙ-TTC).
Re-initiation: The new radical (R•) reacts with the monomer to start a new propagating chain (P•m).
Equilibrium: A rapid equilibrium is established where propagating chains of varying lengths (P•n and P•m) reversibly add to the dormant polymeric RAFT agents. This degenerative transfer process ensures that most polymer chains grow at a similar rate, leading to a low polydispersity index (PDI) and predictable molecular weight. specificpolymers.comwikipedia.org
Trithiocarbonates are particularly effective for controlling the polymerization of "More Activated Monomers" (MAMs), such as styrenes, acrylates, and methacrylates, due to their ability to stabilize the intermediate radical. specificpolymers.commdpi.comnih.gov
The "living" character of RAFT polymerization, where the trithiocarbonate end-group is retained on the polymer chains, is a key advantage for creating complex polymer architectures. specificpolymers.comspecificpolymers.com This allows for sequential monomer addition to synthesize a wide variety of advanced polymer structures. sigmaaldrich.comwikipedia.org
Examples of architectures achieved using trithiocarbonate RAFT agents include:
Linear Block Copolymers: By using the first polymer block, which contains a terminal trithiocarbonate group, as a macro-CTA for the polymerization of a second monomer, well-defined diblock or multiblock copolymers can be formed. wikipedia.orgresearchgate.net
ABA Triblock Copolymers: Symmetrical trithiocarbonates, which have two leaving groups, allow for polymer chains to grow in two directions from a central point. cmu.edu This enables the synthesis of ABA triblock copolymers in just two steps. cmu.edu
Star Polymers: The use of tri- or tetrafunctional RAFT agents as a core from which polymer chains can grow outwards results in the formation of star-shaped polymers. specificpolymers.com
Comb and Brush Polymers: These structures can be synthesized using RAFT, producing polymers with densely grafted side chains. wikipedia.org
Hyperbranched and Dendritic Polymers: The versatility of the RAFT process also extends to the creation of highly branched, three-dimensional polymers. wikipedia.orgspecificpolymers.com
The ability to precisely tailor these architectures allows for the development of materials with specific physical and chemical properties for a range of applications. acs.org
Table 1: Examples of Controlled Polymer Architectures Synthesized Using Trithiocarbonate RAFT Agents
| Polymer Architecture | Monomer(s) | Trithiocarbonate Type | Key Finding |
| ABA Triblock Copolymers | Styrene (B11656), n-Butyl Acrylate | Symmetrical (central trithiocarbonate) | Effective synthesis of Polystyrene-block-poly(n-butyl acrylate)-block-polystyrene with controlled molecular weight. cmu.edu |
| Diblock Copolymers | Methyl Methacrylate (B99206) (MMA), Styrene (St) | Macro-CTA (PMMA-TTC) | Well-controlled polymerization of styrene from a PMMA macro-CTA, yielding PMMA-b-PSt with narrow molecular weight distribution (Mw/Mn < 1.23). researchgate.net |
| Hydrophilic Polymers | N,N-dimethylacrylamide (DMA) | 4-cyano-4-(dodecylsulfanylthiocarbonyl) sulfanylpentanoic acid | Successful control over polymerization, producing polymers with narrow molecular weight distributions (Mw/Mn < 1.2). mdpi.com |
| Star Polymers | Various | Tri- or Tetrafunctional RAFT agents | RAFT process allows for the production of star polymers by using multifunctional CTAs as the core. specificpolymers.com |
Application in Energy Storage Systems
Trithiocarbonate derivatives are being explored as innovative materials to address key challenges in next-generation battery technologies, particularly for room-temperature sodium-sulfur (RT Na-S) and lithium-sulfur (Li-S) batteries. osti.govresearchgate.net These batteries are attractive for large-scale energy storage due to the high abundance and low cost of sulfur. osti.govosti.gov
In sulfur-based batteries, a major issue limiting performance is the "polysulfide shuttle," where soluble polysulfide intermediates dissolve into the electrolyte and migrate between the electrodes, leading to capacity loss and poor cycle life. osti.govresearchgate.net Trithiocarbonate salts, such as sodium trithiocarbonate (Na₂CS₃) and lithium trithiocarbonate (Li₂CS₃), have been successfully used as electrode materials to mitigate this problem. osti.govresearchgate.net
In Sodium-Sulfur Batteries: Na₂CS₃ has been applied as a cathode material that improves the performance of both the cathode and the anode. osti.govosti.gov At the cathode, the Na₂CS₃ forms an oligomer-structured layer that physically and chemically suppresses the dissolution and shuttling of active polysulfide materials. osti.gov
In Lithium-Sulfur Batteries: Similarly, using lithium trithiocarbonate (Li₂CS₃) coated onto lithium sulfide (B99878) (Li₂S) creates a dual-function cathode material. researchgate.net The Li₂CS₃ layer acts to suppress the polysulfide shuttle at the cathode while also helping to form a stable solid electrolyte interphase (SEI) on the lithium metal anode, which enhances plating/stripping performance. researchgate.net
The charge storage mechanism in batteries using trithiocarbonate electrodes involves several beneficial processes that enhance electrochemical performance. osti.govrsc.org
Enhanced Ion/Electron Transfer: The carbon-sulfur resonance bond within the trithiocarbonate structure is conductive, which facilitates rapid ion and electron transfer throughout the cathode, leading to superior electrochemical reactivity. osti.govosti.gov
Stable Interphase Formation: When small amounts of trithiocarbonate intermediates migrate to the anode, they contribute to the formation of a stable and uniform solid electrolyte interphase (SEI) layer. osti.govresearchgate.net This stable SEI enables more uniform sodium or lithium ion flux, which improves the stripping and plating performance and inhibits the growth of destructive dendrites. osti.gov
Suppression of Polysulfide Dissolution: At the cathode, the trithiocarbonate material forms a protective oligomer-structured layer on the surface. osti.govresearchgate.net This layer effectively traps the polysulfides, preventing them from dissolving into the electrolyte and migrating to the anode, thus improving capacity retention and cycle life. osti.govresearchgate.net
Table 2: Performance Enhancements in Batteries Using Trithiocarbonate Electrodes
| Battery Type | Trithiocarbonate Material | Role | Key Performance Improvement |
| Room-Temperature Sodium-Sulfur (RT Na-S) | Sodium Trithiocarbonate (Na₂CS₃) | Cathode Material | Facilitates high-rate performance and extended cycle life by suppressing polysulfide shuttle and enabling stable Na plating/stripping. osti.govosti.gov |
| Lithium-Sulfur (Li-S) | Lithium Trithiocarbonate (Li₂CS₃) | Dual-Function Cathode Material | Anode-free full cells with Li₂CS₃ showed a capacity retention of 51% over 125 cycles, compared to 26% for conventional cells. researchgate.net |
Trithiocarbonates in the Design of Anti-Corrosive Coatings
The primary role of trithiocarbonates in the field of anti-corrosive coatings is indirect but significant. They are not typically used as a direct anti-corrosive additive in coating formulations. Instead, their importance lies in their function as RAFT agents to synthesize advanced polymers with precisely controlled architectures, which are then used to create high-performance coatings. scilit.comdntb.gov.ua
The degradation of materials by corrosion is a major issue across many industries. specialchem.comarxiv.org Protective coatings are a primary method for preventing corrosion, and they function mainly by creating a barrier between the metal substrate and its corrosive environment. specialchem.commdpi.com The effectiveness of this barrier is highly dependent on the properties of the polymer binder used in the coating.
Utilization as Reagents in Specialized Organic Synthesis
Beyond their prominent role in polymer chemistry, derivatives of carbonotrithioic acid, especially trithiocarbonates, are valuable reagents in specialized organic synthesis. Their unique reactivity allows for the construction of complex molecular architectures, particularly sulfur-containing heterocycles.
One of the key applications of trithiocarbonates in organic synthesis is in the preparation of various sulfur heterocycles. nih.govresearchgate.net Research has demonstrated that trithiocarbonates can effectively participate in Lewis base-catalyzed cyclization reactions to produce ketene (B1206846) dithioacetal-containing products. nih.gov For instance, the use of dimethylaminopyridine (DMAP) as a catalyst facilitates the cyclization of trithiocarbonates to yield dihydrothiophenes and dihydrothiopyrans. nih.govd-nb.info This transformation highlights the potential of thiocarbonyl-containing compounds in organocatalysis and offers a novel pathway to sulfur-based heterocyclic systems. nih.gov
The synthesis of symmetrical diaryl trithiocarbonates can be achieved with high to excellent yields through the reaction of carbon disulfide and various aryl halides. sciforum.net This process is efficiently catalyzed by copper(I)-terpyridine under mild conditions, providing a straightforward route to these important compounds. sciforum.net Symmetrical and unsymmetrical trithiocarbonates can also be prepared through a one-pot reaction of thiols, carbon disulfide, and alkyl halides in the presence of triethylamine (B128534) in an aqueous medium. researchgate.net
Furthermore, trithiocarbonates serve as precursors for other valuable chemical transformations. For example, they can be employed in reactions that lead to the formation of other sulfur-containing compounds. The trithiocarbonate anion, generated in situ from carbon disulfide, can react with alkyl and aryl halides to form a variety of trithiocarbonate derivatives. researchgate.net These derivatives, in turn, can be used in subsequent synthetic steps.
The versatility of trithiocarbonates is further underscored by their use as dipolarophiles in various heterocyclization reactions. researchgate.net Their ability to undergo cycloadditions and addition-elimination reactions makes them useful building blocks for a diverse range of heterocyclic systems. researchgate.net
The following table summarizes examples of sulfur heterocycles synthesized using trithiocarbonate derivatives and the corresponding yields.
| Starting Trithiocarbonate Derivative | Catalyst/Conditions | Heterocyclic Product | Yield (%) | Reference |
| Benzylsulfide substituted trithiocarbonate | DMAP | Benzylsulfide substituted dihydrothiophene | 68% | nih.gov |
| Cyclohexyl substituted trithiocarbonate | DMAP | Cyclohexyl substituted dihydrothiophene | 48% | nih.gov |
| Primary alkyl sulfide substituted trithiocarbonate | DMAP | Primary alkyl sulfide dihydrothiophene | 72-84% | nih.gov |
| Secondary alkyl sulfide substituted trithiocarbonate | DMAP | Secondary alkyl sulfide dihydrothiophene | 77% | nih.gov |
| t-butyl sulfide substituted trithiocarbonate | DMAP | t-butyl sulfide dihydrothiophene | 63% | nih.gov |
Applications in Polymer Science
The most significant impact of carbonotrithioic acid derivatives in materials science is through their application in RAFT polymerization. researchgate.netgoogle.com Trithiocarbonates are a prominent class of RAFT agents, enabling the synthesis of polymers with low polydispersity and complex architectures, such as block copolymers and star-shaped polymers. google.comacs.orgacs.org This level of control over polymer structure is crucial for the development of advanced materials with precisely engineered properties.
The effectiveness of trithiocarbonates as RAFT agents stems from their ability to mediate the polymerization of a wide variety of monomers, including "More Activated Monomers" (MAMs) like styrenes, acrylates, acrylamides, and acrylonitrile. researchgate.netmdpi.com The choice of the R and Z groups on the trithiocarbonate RAFT agent (R-S-C(=S)-S-Z) is critical for controlling the polymerization of different monomers. acs.org For instance, N-sulfonyl aziridine-derived trithiocarbonates have been developed as a versatile family of functional chain transfer agents. acs.orgacs.org
Recent research has also highlighted the multifunctional nature of trithiocarbonates in polymerization processes. In certain systems, they can act as a photocatalyst for oxygen removal, an initiator, and a RAFT agent simultaneously, simplifying the polymerization setup. rsc.org
The polymers synthesized using trithiocarbonate RAFT agents have found applications in a diverse range of advanced materials:
Stimuli-Responsive Materials: Chemical gels cross-linked with trithiocarbonate units exhibit the ability to change their network structure through photoinduced radical reshuffling reactions. nih.gov This property can be harnessed to create materials that respond to external stimuli like light and solvent quality, with potential applications in self-healing polymers and shape-memory materials. nih.gov
Drug Delivery Systems: Polymers derived from RAFT polymerization using trithiocarbonate agents are being extensively explored for biomedical applications, particularly in drug delivery. nih.govresearchgate.net The ability to create well-defined block copolymers allows for the formation of nanostructures like micelles and vesicles that can encapsulate and deliver therapeutic agents. researchgate.netresearchgate.net For example, trithiocarbonate bond-bridged homodimeric prodrug nanoassemblies have been designed for effective drug delivery and antitumor therapy. researchgate.net
Nanomaterials: Trithiocarbonate-mediated RAFT polymerization is a powerful tool for the synthesis of polymer-nanoparticle hybrids. For instance, block copolymers synthesized via this method have been used to stabilize silver nanoparticles, creating nanocomposites with excellent electrocatalytic properties for sensing applications, such as the detection of mercury ions. springerprofessional.deresearchgate.net Polymers with single or multiple trithiocarbonate groups have also been used to coat gold nanoparticles, leading to self-assembled hexagonal lattices of the gold cores. acs.org
Surfactants and Stabilizers: Homotelechelic poly(N-vinylpyrrolidone) (PVP) oligomers synthesized via trithiocarbonate-mediated RAFT polymerization have shown properties similar to commercial surfactants. acs.orgutwente.nl These oligomers can be used to stabilize miniemulsion polymerizations for the production of well-defined nanoparticles. acs.org
Modification of Existing Polymers: Trithiocarbonates can be used to functionalize and modify existing polymers. For example, an efficient radical chain transfer reaction of the trithiocarbonate unit has been used to modify ethylene-propylene-diene terpolymer (EPDM), improving its oil resistance and mechanical properties. rsc.org
Sulfur-Rich Polymers: A universal synthetic strategy for producing polytrithiocarbonates has been developed via the polycondensation of dithiols and dimethyl trithiocarbonate. nih.gov This method allows for the creation of a diverse range of sulfur-rich polymers, including thermoplastics, elastomers, and vitrimers, which are promising for chemical recycling. nih.gov
The following table provides examples of polymers synthesized using trithiocarbonate RAFT agents and their applications in advanced materials.
| Trithiocarbonate RAFT Agent | Monomer(s) | Resulting Polymer Architecture | Application in Advanced Materials | Reference(s) |
| Benzyl ethyl trithiocarbonate | Methyl methacrylate (MMA), 2-acrylamido-2-methylpropane sulfonic acid (AMPS) | Block copolymer (PMMA-b-PAMPS) | Stabilizer for silver nanoparticles in electrochemical sensors | springerprofessional.deresearchgate.net |
| Dibenzyl trithiocarbonate (DBTTC) | n-butyl acrylate, maleic anhydride, 5-ethylidene-2-norbornene | Graft copolymer with EPDM | Improved oil resistance and mechanical properties of polyolefins | rsc.org |
| S,S'-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | Butyl acrylate, TTC cross-linker | Cross-linked chemical gel | Stimuli-responsive materials, self-healing polymers | nih.gov |
| Bis(carboxymethyl)trithiocarbonate | N-vinylpyrrolidone (NVP) | Homotelechelic oligomers | Surfactants, stabilizers for nanoparticle synthesis | acs.orgutwente.nl |
| N-sulfonyl aziridine-derived trithiocarbonates | Styrenes, methyl acrylate, N,N-dimethylacrylamide | Diblock and four-arm star copolymers, multiblock copolymers | Functional polymers with complex architectures | acs.orgacs.org |
Future Directions and Emerging Research Frontiers
Exploration of Novel Trithiocarbonate (B1256668) Architectures
The synthesis and exploration of new and complex trithiocarbonate architectures are central to advancing their application scope. ontosight.airsc.orgtandfonline.com Current research is moving beyond simple symmetric and asymmetric trithiocarbonates to more intricate designs.
Key areas of exploration include:
Cyclic Trithiocarbonates: The synthesis of cyclic trithiocarbonates, such as 1,3-dithiolane-2-thione and 1,3-dithiane-2-thione, is an area of active investigation. researchgate.netresearchgate.net These structures can be prepared from the reaction of alkyl dihalides with a carbon disulfide system. researchgate.net A recent versatile method allows for the synthesis of cyclic trithiocarbonates from propargyl alcohols and carbon disulfide under mild, transition-metal-free conditions. acs.org
Polymer and Network Structures: Trithiocarbonates are instrumental as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enabling the creation of polymers with controlled molecular weights and complex architectures like block, graft, comb, and star polymers. researchgate.netsigmaaldrich.com The development of novel trithiocarbonate-containing monomers allows for the formation of unique polymer networks with tunable mechanical and polymerization properties. rsc.org
Functionalized Trithiocarbonates: The incorporation of specific functional groups into the trithiocarbonate molecule is a key strategy for creating tailored materials. For instance, trithiocarbonates with photoactive moieties can act as both RAFT agents and photoinitiators. researchgate.net The introduction of trifluoromethyl groups can enhance stability and electronegativity, opening doors for applications in materials science. ontosight.ai
Integration of Machine Learning in Trithiocarbonate Design and Synthesis
The integration of machine learning (ML) and other computational tools is set to revolutionize the design and synthesis of trithiocarbonates. These approaches can accelerate the discovery of new structures with desired properties and optimize reaction conditions.
Emerging applications of machine learning include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the properties and reactivity of new trithiocarbonate structures. This can significantly reduce the need for extensive experimental screening. High-throughput screening, assisted by computational analysis, can rapidly identify promising candidates for specific applications, such as oxygen-tolerant RAFT polymerization. rsc.org
Synthesis Optimization: Machine learning models can be employed to optimize reaction conditions for the synthesis of trithiocarbonates, leading to higher yields and purity while minimizing waste. thieme-connect.comjmchemsci.com This is particularly valuable for complex multi-step syntheses.
Discovering Structure-Property Relationships: By analyzing large datasets, ML can uncover complex relationships between the chemical structure of a trithiocarbonate and its performance in applications like RAFT polymerization. This knowledge can guide the rational design of next-generation CTAs.
Advanced Spectroscopic and In Situ Characterization Techniques
A deeper understanding of the mechanisms and kinetics of reactions involving trithiocarbonates requires advanced analytical techniques that can monitor these processes in real-time.
Key techniques and their applications are:
In Situ NMR Spectroscopy: Techniques like in situ ¹H and ¹⁹F NMR spectroscopy are powerful for studying the kinetics of RAFT polymerization. mdpi.comacs.orgescholarship.org They allow for the direct observation of monomer consumption and polymer formation, providing valuable insights into the reaction mechanism and the stability of the trithiocarbonate chain-ends. mdpi.comacs.org
In Situ UV-Vis Spectroscopy: The characteristic UV-Vis absorbance of the trithiocarbonate group can be used to monitor its concentration during a reaction. mdpi.comrsc.org This is particularly useful for studying the stability and degradation of trithiocarbonate-based RAFT agents under various conditions. mdpi.comescholarship.org For instance, in situ visible absorption spectroscopy has been used to assess the fidelity of trithiocarbonate chain-ends during RAFT dispersion polymerization. acs.org
Advanced Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) are crucial for characterizing the complex structures of novel trithiocarbonates and their polymeric derivatives.
The following table provides an overview of spectroscopic data for representative trithiocarbonates:
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Reference |
|---|---|---|---|
| 1,3-Dithiolane-2-thione | 3.98 (s, 4H) | 230.0, 45.1 | researchgate.net |
| 1,3-Dithiane-2-thione | 3.23 (t, J = 1.6 Hz, 4H), 2.43 (m, 2H) | Not specified | researchgate.net |
Theoretical Prediction of Undiscovered Reactivity and Applications
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electronic structure, stability, and reactivity of trithiocarbonates. researchgate.netcimav.edu.mxcimav.edu.mxpublish.csiro.au These theoretical insights can guide experimental efforts and uncover new avenues for research.
Key areas of theoretical investigation include:
Reactivity Descriptors: DFT calculations can determine global reactivity descriptors such as chemical potential (µ), chemical hardness (η), chemical softness (s), and electrophilicity index (ω). researchgate.netcimav.edu.mx These parameters provide a quantitative measure of a molecule's stability and reactivity, helping to predict how a novel trithiocarbonate might behave in a chemical reaction. researchgate.net
Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (Eg) are crucial for understanding a molecule's electronic properties and reactivity. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net
Reaction Mechanism Elucidation: Theoretical calculations can be used to model reaction pathways and transition states, providing a detailed understanding of reaction mechanisms. This is particularly valuable for complex processes like RAFT polymerization and the aminolysis of trithiocarbonates. acs.org
Prediction of Spectroscopic Properties: DFT methods can be used to predict spectroscopic properties like infrared (IR) and UV-visible spectra, which can aid in the characterization of newly synthesized compounds. publish.csiro.au
The following table summarizes key theoretical data for trithiocarbonate reactivity:
| Theoretical Concept | Application to Trithiocarbonates | Key Findings/Predictions | Reference |
|---|---|---|---|
| Global Reactivity Descriptors | Assessment of stability and reactivity using chemical potential, hardness, softness, and electrophilicity index. | The electrophilic index can classify trithiocarbonates based on their reactivity, with some being identified as super-electrophilic. | researchgate.net |
| Frontier Molecular Orbital Theory | Analysis of HOMO-LUMO energy gaps to predict reactivity. | A larger energy gap between HOMO and LUMO correlates with higher stability and lower reactivity. | researchgate.net |
| Reaction Pathway Modeling | Investigation of the kinetics and mechanisms of reactions such as aminolysis. | Computational studies indicate that trithiocarbonates react at a similar rate to xanthates in aminolysis reactions. | acs.org |
By embracing these emerging research frontiers, the scientific community can unlock the full potential of carbonotrithioic acid and its derivatives, paving the way for the development of advanced materials and technologies.
Q & A
Q. Q1. What are the established synthetic routes for carbonotrithioic acid, and how do reaction conditions influence yield and purity?
Methodological Answer :
- Synthesis protocols : Common methods include thiolation of carbonyl compounds using phosphorus pentasulfide (P₄S₁₀) in anhydrous solvents (e.g., toluene) under inert atmospheres .
- Optimization : Vary temperature (60–120°C), stoichiometry (1:2 molar ratio of carbonyl to P₄S₁₀), and solvent polarity to assess impact on yield. Monitor purity via HPLC or NMR (e.g., δ 190–220 ppm for thiocarbonyl groups) .
- Data reporting : Tabulate yields, melting points, and spectroscopic fingerprints (Table 1).
Table 1 : Example data for carbonotrithioic acid derivatives
| Substrate | Temp. (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetone | 80 | 72 | 98.5% |
| Benzaldehyde | 100 | 65 | 95.2% |
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) distinguish carbonotrithioic acid from structurally similar thioesters?
Methodological Answer :
- NMR : Look for distinct thiocarbonyl (C=S) signals at ~200 ppm in ¹³C NMR, absent in thioesters (C-O-S).
- IR : Strong absorption bands at 1050–1150 cm⁻¹ (C=S stretch) vs. 1250–1350 cm⁻¹ (C-O-S) .
- Mass spectrometry : Fragment patterns differ; carbonotrithioic acid typically loses H₂S (34 m/z), while thioesters retain sulfur-containing moieties.
Advanced Research Questions
Q. Q3. How do computational models (DFT, MD) predict the reactivity of carbonotrithioic acid in nucleophilic substitution reactions?
Methodological Answer :
- Model selection : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate activation energies for SN2 pathways .
- Validation : Compare computed transition states with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy).
- Contradiction resolution : If computational results conflict with experimental kinetics, re-examine solvent effects or entropy contributions in simulations .
Q. Q4. What experimental strategies resolve contradictions in reported pKa values of carbonotrithioic acid derivatives?
Methodological Answer :
- Data reconciliation : Compile literature pKa values (Table 2) and identify outliers.
- Standardization : Re-measure pKa under uniform conditions (e.g., DMSO/water mixtures, 25°C) using potentiometric titration with glass electrodes .
- Error analysis : Quantify ionic strength effects and solvent dielectric constants to explain discrepancies .
Table 2 : Reported pKa values for carbonotrithioic acid derivatives
| Derivative | Solvent | pKa | Source |
|---|---|---|---|
| R = Me | DMSO/H₂O | 3.2 | Smith et al. |
| R = Ph | Acetone | 2.8 | Jones et al. |
Q. Q5. How can isotopic labeling (¹³C, ³⁴S) elucidate the mechanistic pathway of carbonotrithioic acid degradation?
Methodological Answer :
- Labeling protocol : Synthesize ¹³C-enriched carbonotrithioic acid via ¹³CO₂ incorporation into thiourea precursors .
- Tracing degradation : Use LC-MS to track ¹³C and ³⁴S isotopes in degradation products (e.g., COS, H₂S).
- Kinetic isotope effects (KIE) : Compare rate constants (k_H/k_D) to distinguish radical vs. ionic mechanisms .
Q. Q6. What are the challenges in crystallizing carbonotrithioic acid, and how can co-crystallization agents improve structural characterization?
Methodological Answer :
- Crystallization barriers : High reactivity and air sensitivity require glove-box techniques.
- Co-crystallization : Use crown ethers or cyclodextrins to stabilize the thiocarbonyl group. Validate via X-ray diffraction (e.g., C=S bond length ~1.61 Å) .
Methodological and Analytical Considerations
Q. Q7. How should researchers design control experiments to confirm the absence of side reactions (e.g., oxidation) during carbonotrithioic acid synthesis?
Methodological Answer :
- Controls : Include blank reactions (no substrate) and monitor for byproducts (e.g., sulfoxides via TLC).
- Analytical crosschecks : Use GC-MS or in-situ FTIR to detect intermediates like thioacyl radicals .
Q. Q8. What statistical approaches are appropriate for analyzing nonlinear kinetics in carbonotrithioic acid reactions?
Methodological Answer :
Q. Guidelines for Reproducibility
- Data transparency : Publish raw spectra, crystallographic files (CIF), and computational input files in supplementary materials .
- Ethical reporting : Disclose funding sources and conflicts of interest per journal guidelines (e.g., Beilstein Journal standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
